molecular formula C17H24N4O3 B344491 Doreptide CAS No. 90104-48-6

Doreptide

Cat. No.: B344491
CAS No.: 90104-48-6
M. Wt: 332.4 g/mol
InChI Key: ZALQKBPFOWAOHH-SUMWQHHRSA-N
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Description

Doreptide: is a synthetic peptide compound composed of seventeen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and three oxygen atoms. It is a dipeptide, meaning it is formed by the linkage of two amino acids through a peptide bond. This compound is known for its stability and solubility, making it a valuable compound in various scientific and industrial applications.

Scientific Research Applications

Doreptide has a wide range of applications in scientific research, including:

Safety and Hazards

Safety data for Doreptide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doreptide is synthesized through a process known as peptide synthesis. This involves the condensation reaction of the carboxyl group of one amino acid with the amino group of another amino acid, forming an amide bond. The synthesis can be carried out using either solution-phase techniques or solid-phase methods.

    Solution-Phase Synthesis: This traditional method involves the coupling of amino acids in a solution.

    Solid-Phase Peptide Synthesis (SPPS): Pioneered by Robert Bruce Merrifield, SPPS allows for the rapid assembly of peptide chains on a solid resin support.

Industrial Production Methods

Industrial production of this compound typically employs SPPS due to its efficiency and scalability. The process involves the use of automated peptide synthesizers, which can handle large-scale production while maintaining high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Doreptide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can enhance their stability, solubility, or biological activity.

Mechanism of Action

Doreptide exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The peptide binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action depends on the specific application and target molecule. For example, in drug delivery, this compound can enhance the stability and bioavailability of therapeutic agents by protecting them from degradation .

Comparison with Similar Compounds

Doreptide is unique due to its specific amino acid sequence and structural properties. Similar compounds include other dipeptides such as:

    Aspartame: An artificial sweetener composed of aspartic acid and phenylalanine.

    Carnosine: A dipeptide found in muscle and brain tissues, composed of beta-alanine and histidine.

    Anserine: Similar to carnosine, but with a methylated histidine residue.

Compared to these compounds, this compound offers unique advantages in terms of stability and solubility, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALQKBPFOWAOHH-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90104-48-6
Record name Doreptide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090104486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOREPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51K3U6Q5ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.